molecular formula C19H18N4O5S B14934557 ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (non-preferred name)

ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (non-preferred name)

Cat. No.: B14934557
M. Wt: 414.4 g/mol
InChI Key: PAGQXBCKCZFINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a quinazoline derivative, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. The starting materials often include 5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline and 2-amino-1,3-thiazole. The key steps involve:

    Formation of the Amide Bond: The reaction between the quinazoline derivative and the thiazole amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (hydrogen peroxide)

    Reduction: NaBH₄, LiAlH₄

    Substitution: Amines, thiols, in the presence of a base like NaOH (sodium hydroxide)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
  • Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a quinazoline derivative and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 2-[2-[(1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H18N4O5S/c1-2-28-15(25)9-11-10-29-18(20-11)21-17(27)19-8-7-14(24)23(19)13-6-4-3-5-12(13)16(26)22-19/h3-6,10H,2,7-9H2,1H3,(H,22,26)(H,20,21,27)

InChI Key

PAGQXBCKCZFINW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.